molecular formula C14H21N5O4 B1445559 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate CAS No. 1421769-48-3

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

Cat. No.: B1445559
CAS No.: 1421769-48-3
M. Wt: 323.35 g/mol
InChI Key: UYKKQKMJCZIGAE-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Scientific Research Applications

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the synthesis of other pyrazole derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some pyrazole derivatives are known to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties .

Future Directions

Future research could involve studying the potential applications of this compound in various fields, such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate typically involves the reaction of 1H-pyrazole with 3-bromopropylamine under basic conditions to form the intermediate 3-(1H-pyrazol-1-yl)propylamine. This intermediate is then reacted with another equivalent of 1H-pyrazole to yield the final product. The oxalate salt is formed by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Another pyrazole derivative used as a ligand in coordination chemistry.

    3-(1H-Pyrazol-3-yl)pyridine: Similar to the above compound but with a different substitution pattern on the pyrazole ring.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A pyrazole derivative with energetic properties used in explosives.

Uniqueness

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate is unique due to its dual pyrazole moieties, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

oxalic acid;3-pyrazol-1-yl-N-(3-pyrazol-1-ylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.C2H2O4/c1(9-16-11-3-7-14-16)5-13-6-2-10-17-12-4-8-15-17;3-1(4)2(5)6/h3-4,7-8,11-13H,1-2,5-6,9-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKKQKMJCZIGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNCCCN2C=CC=N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 2
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 3
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 4
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 6
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3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

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